1-Phenylpiperazine-d4 1-Phenylpiperazine-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206032
InChI:
SMILES:
Molecular Formula: C₁₀H₁₀D₄N₂
Molecular Weight: 166.26

1-Phenylpiperazine-d4

CAS No.:

Cat. No.: VC0206032

Molecular Formula: C₁₀H₁₀D₄N₂

Molecular Weight: 166.26

* For research use only. Not for human or veterinary use.

1-Phenylpiperazine-d4 -

Specification

Molecular Formula C₁₀H₁₀D₄N₂
Molecular Weight 166.26

Introduction

Chemical Structure and Fundamental Properties

1-Phenylpiperazine-d4 is derived from 1-phenylpiperazine (CAS: 92-54-6), with four hydrogen atoms substituted with deuterium atoms. While the base compound has the molecular formula C₁₀H₁₄N₂, the deuterated version has the formula C₁₀H₁₀D₄N₂, resulting in a slightly higher molecular weight due to the additional neutrons in the deuterium atoms.

Physical and Chemical Properties

Based on the properties of non-deuterated 1-phenylpiperazine, the deuterated version would share many similar characteristics with slight modifications due to the deuterium effect:

PropertyValue for 1-PhenylpiperazineExpected Value for 1-Phenylpiperazine-d4
Molecular Weight162.232 g/mol~166.257 g/mol (with 4 deuterium atoms)
Density1.0±0.1 g/cm³Similar to non-deuterated version
Boiling Point287.2±15.0 °C at 760 mmHgSlightly higher than non-deuterated version
Melting Point18.8 °CSlightly different from non-deuterated version
Flash Point138.3±11.4 °CSimilar to non-deuterated version
LogP1.11Similar to non-deuterated version
Water SolubilityInsolubleSimilar to non-deuterated version

The deuterated compound would retain the basic structural features of 1-phenylpiperazine, including the phenyl ring connected to a piperazine moiety. The main difference lies in the isotopic composition, which affects spectroscopic properties rather than general chemical behavior .

Synthesis and Preparation Methods

Deuteration Strategies

For introducing deuterium atoms, several strategies could be employed:

  • Use of deuterated starting materials during the Buchwald-Hartwig coupling

  • Hydrogen-deuterium exchange reactions on specific positions of the already formed 1-phenylpiperazine

  • Catalytic deuteration using deuterium gas (D₂) and suitable catalysts

The specific positions of deuterium incorporation would depend on the intended analytical application, typically targeting metabolically active sites or positions relevant for mass spectrometric fragmentation patterns.

Applications in Analytical Chemistry

Mass Spectrometry Applications

1-Phenylpiperazine-d4 serves as a valuable internal standard in mass spectrometric analyses, particularly for quantifying the non-deuterated 1-phenylpiperazine and related compounds in biological matrices. The mass difference provided by the four deuterium atoms allows for simultaneous detection and differentiation from the non-deuterated analyte.

One publication mentions the analysis of phenylpiperazine-like stimulants in human hair as trimethylsilyl derivatives by gas chromatography-mass spectrometry, suggesting similar applications for the deuterated standards .

Nuclear Magnetic Resonance (NMR) Studies

Deuterated compounds provide unique advantages in NMR spectroscopy. The NMR characteristics of related phenylpiperazine derivatives provide insight into how 1-phenylpiperazine-d4 would behave in spectroscopic analyses:

For example, the non-deuterated version would show characteristic signals in ¹³C NMR spectra with shifts around δ = 138.9, 136.5, 131.8, 129.7, 128.3, 128.2, 128.0, 126.4, 123.6, 117.3 ppm . The deuterated analog would show reduced or absent signals at the positions of deuteration due to the different magnetic properties of deuterium compared to hydrogen.

Pharmacological Significance

Dopamine Receptor Research

1-Phenylpiperazine serves as a fundamental scaffold in the development of ligands for dopamine receptors, particularly for the D3 and D4 receptor subtypes. The phenylpiperazine moiety plays a key role in determining the efficacy and binding properties of these compounds .

Research indicates that phenylpiperazine derivatives have been developed with varying degrees of selectivity and intrinsic activity for dopamine receptors. These compounds, referred to as the "WC-series," have demonstrated therapeutic potential for treating conditions such as L-DOPA-induced dyskinesia and sensory integration impairment in schizophrenia .

Applications in Drug Discovery

The deuterated version, 1-phenylpiperazine-d4, would be particularly valuable in drug metabolism and pharmacokinetic studies. The strategic incorporation of deuterium allows researchers to:

  • Track the metabolic fate of the compound

  • Identify specific sites of metabolism

  • Quantify the parent compound and metabolites in complex biological matrices

  • Study the kinetic isotope effect on drug metabolism

One study focused on the design of D4 receptor-selective ligands based on the phenylpiperazine scaffold, conducting pharmacokinetic analysis in rat and human liver microsomes. Several compounds showed high binding affinity and D4 receptor selectivity with Ki values ≤ 6.87 nM and >91-fold selectivity versus other D2-like receptors .

Structure-Activity Relationships

Molecular Features Impacting Receptor Binding

Studies indicate that for certain binding orientations, the phenylpiperazine moiety plays a key role in determining efficacy at dopamine receptors. The structural similarity between partial agonists and antagonists within this class of compounds highlights the importance of subtle structural modifications .

Research on phenylpiperazine derivatives has revealed a remarkable structure-activity relationship (SAR) in which regiosubstitution on the terminal arylpiperazine ring can modulate functional or intrinsic activity. This suggests that the precise positioning of substituents, including deuterium atoms in the case of 1-phenylpiperazine-d4, could significantly impact the pharmacological properties .

Receptor Activation Models

The available data implicate a kinetic or efficiency term contained within measured functional affinities for agonists, supporting a sequential binding and conformational stabilization model for receptor activation. The structural similarity between partial agonist and antagonist within this subset of ligands is a key phenomenon for these hypotheses .

In the context of D4 receptor research, phenylpiperazine-based compounds with diverse partial agonist and antagonist profiles have been identified. One such compound, designated as 5f (CAB-01-019), was selected for metabolic stability assays based on its affinity profile and displayed an acceptable stability profile in both rat and human liver microsomes .

Hazard CategoryInformation
Signal WordDanger
Hazard StatementsH301 + H311-H314 (Toxic if swallowed or in contact with skin; Causes severe skin burns and eye damage)
Precautionary StatementsP260-P280-P303 + P361 + P353-P304 + P340 + P310-P305 + P351 + P338
Risk PhrasesR22;R24;R34 (Harmful if swallowed; Toxic in contact with skin; Causes burns)
Safety PhrasesS26-S36/37/39-S45-S28A
Hazard Class6.1
Packaging GroupII

The deuterated version would likely carry similar hazard profiles, necessitating appropriate handling precautions including the use of personal protective equipment such as gloves, goggles, and respiratory protection .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator